tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate: is an organic compound with the molecular formula C12H22BrNO3. It is a derivative of carbamic acid and features a tert-butyl group, a brominated hexanone moiety, and a carbamate functional group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the brominated hexanone intermediate. This can be achieved by brominating 5-methyl-2-oxohexane using bromine in the presence of a suitable solvent like dichloromethane.
Formation of Carbamate: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to ensure the stability of the carbamate group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the hexanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation with potassium permanganate can convert the methyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Substitution: Formation of new carbamate derivatives with different substituents replacing the bromine atom.
Reduction: Conversion of the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and related processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in halogen bonding, while the carbamate group can undergo hydrolysis to release active species. These interactions can modulate biological pathways and chemical reactions, making the compound useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(3R)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate
- tert-Butyl N-[(3R)-1-iodo-5-methyl-2-oxohexan-3-yl]carbamate
- tert-Butyl N-[(3R)-1-fluoro-5-methyl-2-oxohexan-3-yl]carbamate
Uniqueness
tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.
Properties
CAS No. |
121142-30-1 |
---|---|
Molecular Formula |
C12H22BrNO3 |
Molecular Weight |
308.2 |
Purity |
95 |
Origin of Product |
United States |
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